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Benzopyrene-13C4

Cat. No.: B1152511
M. Wt: 256.28
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental and Biological Systems

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. mdpi.compreprints.org They are formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. mdpi.commdpi.com As a result, PAHs are widespread environmental pollutants found in the air, water, and soil. mdpi.commdpi.com Human exposure to PAHs is common and can occur through inhalation of contaminated air, consumption of contaminated food and water, and skin contact. mdpi.commdpi.com

The primary concern with PAHs lies in their potential to cause adverse health effects. nih.gov Many PAHs are known to be carcinogenic, mutagenic, and teratogenic. mdpi.compreprints.orgmdpi.comnih.gov Once in the body, PAHs are metabolized into reactive intermediates that can bind to DNA, leading to mutations and potentially initiating cancer. mdpi.comnih.gov Chronic exposure has been associated with various cancers and other health problems. mdpi.comorganomation.com Due to their persistence and toxicity, understanding the behavior of PAHs in the environment and in biological systems is of high importance for human health and environmental protection. mdpi.comnih.gov

Rationale for Stable Isotope Labeling in Benzo[a]pyrene (B130552) (BaP) Research

Benzo[a]pyrene (BaP) is one of the most well-studied and potent carcinogenic PAHs. acs.orgnih.gov It is chemically inert and requires metabolic activation to exert its carcinogenic effects. acs.orgnih.gov Stable isotope labeling, particularly with carbon-13, has become a cornerstone of BaP research, enabling scientists to unravel its complex metabolic pathways and quantify its interaction with biological molecules. acs.orgnih.govnih.gov

The use of carbon-13 (¹³C), a stable, non-radioactive isotope of carbon, offers several key advantages in research. metsol.com Unlike radioactive isotopes, ¹³C poses no radiation risk, making it safe for use in a wide range of studies, including those involving human subjects. metsol.com The chemical and biological properties of ¹³C-labeled compounds are virtually identical to their unlabeled counterparts, ensuring that they accurately trace the true metabolic fate of the molecule. metsol.com

The primary analytical advantage of ¹³C labeling lies in its use with mass spectrometry (MS). The mass difference between ¹³C and the naturally abundant ¹²C allows for the clear differentiation and quantification of the labeled compound and its metabolites from endogenous molecules. pharmiweb.com This high sensitivity and specificity are crucial for detecting the low concentrations of metabolites and DNA adducts that are often formed in biological systems. acs.orgnih.gov This approach, often referred to as stable isotope dilution mass spectrometry, allows for precise quantification and has been shown to be significantly more sensitive than older methods like HPLC-radiometric detection. acs.orgnih.gov

The application of isotopic tracers in metabolic research, including the study of carcinogens, has a long history. nih.govnih.gov Initially, radioactive isotopes were predominantly used to trace the metabolic fate of various compounds. However, the associated safety concerns limited their application. The advent of stable isotope labeling, coupled with advancements in mass spectrometry, revolutionized the field. nih.govgrantome.com These techniques have been instrumental in identifying metabolic reprogramming in cancer cells and understanding how carcinogens are processed in the body. nih.govembopress.org Studies using stable isotopes have provided critical insights into the mechanisms of carcinogenesis by allowing researchers to track the formation of DNA adducts, which are key initiating events in cancer development. nih.govresearchgate.net

Advantages of Carbon-13 (13C) Isotopic Labeling for Mechanistic and Quantitative Studies

Overview of Benzopyrene-13C4 as a Research Standard and Probe

This compound is a specific isotopologue of Benzo[a]pyrene where four of the carbon atoms have been replaced with the ¹³C isotope. musechem.comesslabshop.com This labeled compound serves as an essential internal standard in analytical chemistry for the accurate quantification of BaP and its metabolites in various environmental and biological samples. acs.orgnih.govbipm.org By adding a known amount of this compound to a sample, researchers can correct for any loss of the analyte during sample preparation and analysis, leading to highly accurate and reliable results. acs.orgnih.gov

Beyond its role as a standard, this compound is also used as a probe to investigate the metabolic pathways of BaP. musechem.com Researchers can introduce this compound into cellular systems or animal models and then use mass spectrometry to trace the incorporation of the ¹³C label into various metabolites. acs.orgnih.gov This allows for the detailed mapping of the metabolic activation and detoxification pathways of BaP. For instance, studies have utilized a library of [¹³C₄]-labeled BaP metabolite standards to quantify the products of different metabolic routes in human lung cells. acs.orgnih.gov

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₆¹³C₄H₁₂
Molecular Weight 256.28
Appearance Solution
Applications Environmental Analysis, Polycyclic Aromatic Hydrocarbons (PAHs), Priority Pollutants, Endocrine Disruptors

Data sourced from Cambridge Isotope Laboratories, Inc. isotope.com

Table 2: Research Applications of this compound

Research Area Application Key Findings
Metabolomics Quantifying BaP metabolites in human lung cells. acs.orgnih.gov Enabled the sensitive detection and quantification of metabolites from the diol-epoxide, radical cation, and o-quinone pathways, suggesting equal contribution of all three in H358 cells. acs.orgnih.gov
Environmental Monitoring Used as an internal standard for the analysis of BaP in environmental matrices like olive oil. bipm.org Facilitated accurate quantification in complex food matrices, crucial for food safety assessments. bipm.org
Toxicology Investigating the formation of BaP-DNA adducts. Allows for the precise measurement of DNA damage caused by BaP, a critical step in understanding its carcinogenicity.

| Bioremediation | Tracing the degradation of BaP by microorganisms. nih.gov | DNA-based stable-isotope probing (DNA-SIP) with ¹³C-BaP identified specific bacterial genera responsible for BaP degradation in forest soils. nih.gov |

Properties

Molecular Formula

C₁₆¹³C₄H₁₂

Molecular Weight

256.28

Synonyms

Benzo[a]pyrene-13C4;  3,4-Benz[a]pyrene-13C4;  3,4-Benzopyrene-13C4;  3,4-Benzpyrene-13C4;  4,5-Benzpyrene-13C4;  6,7-Benzopyrene-13C4;  BaP-13C4;  Benz[a]pyrene-13C4;  Benzo[d,e,f]chrysene-13C4;  Benzopyrene-13C4;  NSC 21914-13C4; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity Verification for Benzopyrene 13c4

Chemical Synthesis Pathways for Benzopyrene-13C4 and its Labeled Metabolites

The synthesis of this compound and its metabolites often involves multi-step processes designed to introduce the carbon-13 (¹³C) isotopes at specific positions within the benzo[a]pyrene (B130552) molecular structure. ontosight.ainih.gov These methods are designed to be efficient, providing the labeled compounds in high yields and with high isotopic purity. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions in 13C-BaP Synthesis

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for constructing carbon-carbon bonds and are extensively used in the synthesis of complex organic molecules, including isotopically labeled compounds. nobelprize.orgnih.govnih.gov Reactions such as the Suzuki, Sonogashira, and Hartwig-Buchwald couplings are employed due to their mild reaction conditions and tolerance of a wide range of functional groups. nih.govnobelprize.org

In a novel synthetic approach to ¹³C₄-BaP, palladium-catalyzed reactions are central. nih.gov For instance, the Suzuki-Miyaura coupling can be used to connect a naphthalene (B1677914) boronic acid with a brominated benzene (B151609) derivative. researchgate.net This is followed by other coupling reactions, such as the Sonogashira reaction, to introduce the carbon-13 labeled acetylenic precursors. nih.gov These reactions offer a significant advantage over traditional methods by requiring fewer steps and employing milder conditions, which simplifies product isolation. nih.gov

Table 1: Key Palladium-Catalyzed Reactions in Labeled BaP Synthesis

Reaction NameDescriptionRole in Synthesis
Suzuki-Miyaura Coupling A cross-coupling reaction between an organoboron compound and an organohalide. nobelprize.orgForms a key C-C bond between aromatic rings, for example, coupling a naphthalene boronic acid with a brominated benzene derivative. researchgate.net
Sonogashira Coupling A cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. nih.govIntroduces ¹³C-labeled acetylenic units into the molecular framework. nih.gov
Hartwig-Buchwald Amination A cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. nih.govresearchgate.netCan be adapted for C-C bond formation with certain reagents, contributing to the construction of the polycyclic system. nih.gov

Introduction of 13C-Atoms into Benzo[a]pyrene Molecular Structure

The introduction of ¹³C atoms into the benzo[a]pyrene structure is a critical step, and various strategies have been developed to achieve this with high efficiency and regioselectivity. A significant advantage of modern synthetic routes is the ability to introduce the ¹³C atoms late in the synthetic sequence, which is economically favorable given the cost of labeled precursors. nih.gov

One method involves the use of ¹³C-labeled building blocks, such as [¹³C₆]benzene, which can be converted through a multi-step synthesis into a ¹³C₆-pyrene intermediate. researchgate.net This intermediate can then be used to construct the full benzo[a]pyrene ring system. researchgate.net Another approach utilizes smaller labeled precursors like ¹³C₂-BrCH₂CO₂Et, which can be incorporated into the molecular structure through reactions like the Hartwig cross-coupling. nih.gov A particularly efficient method for synthesizing ¹³C₄-BaP and its oxidized metabolites introduces all four ¹³C-atoms in a single step. nih.gov

Analytical Confirmation of Isotopic Purity and Chemical Integrity

Following synthesis, it is imperative to confirm both the chemical structure and the isotopic purity of this compound. This is achieved through a combination of mass spectrometric and spectroscopic techniques.

Mass Spectrometric Approaches for Isotopic Purity Assessment (e.g., LC/MS, GC/MS)

Mass spectrometry (MS) is the primary technique for determining the isotopic enrichment of labeled compounds. almacgroup.com Both Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are employed for this purpose. tandfonline.comnih.gov

In GC/MS analysis, this compound can be separated from its unlabeled counterpart and other potential impurities based on their retention times. tandfonline.com The mass spectrometer then provides information on the mass-to-charge ratio (m/z) of the ions. For this compound, the molecular ion peak will be at m/z 256, whereas for unlabeled benzo[a]pyrene, it is at m/z 252. tandfonline.comnist.gov The relative intensities of these peaks allow for the calculation of isotopic purity. High-resolution mass spectrometry (HRMS) can further resolve isobaric interferences, providing even more accurate measurements. thermofisher.com

LC/MS, particularly when coupled with tandem mass spectrometry (MS/MS), is a highly sensitive and specific method for analyzing this compound and its metabolites. nih.govsciex.com The use of techniques like selected reaction monitoring (SRM) allows for the specific detection and quantification of the labeled compound even in complex biological matrices. nih.govnih.gov The isotopic purity of synthetic ¹³C₄-BaP metabolites has been estimated to be ≥99.9% using these methods. nih.gov

Table 2: GC/MS Parameters for Benzopyrene Analysis

ParameterValue/DescriptionReference
GC Column DB-5MS fused silica (B1680970) capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness) nih.gov
Injector On-column or splitless tandfonline.comnih.gov
Oven Temperature Program Ramped program, e.g., 70°C to 280°C tandfonline.com
Carrier Gas Helium nih.gov
MS Ionization Mode Electron Ionization (EI) nih.gov
MS Detection Mode Selected Ion Monitoring (SIM) or full scan tandfonline.com

Spectroscopic Characterization Techniques for Structural Confirmation

In addition to mass spectrometry, spectroscopic techniques are essential for confirming the chemical structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for elucidating the molecular structure. ¹H NMR provides information about the hydrogen atoms in the molecule, while ¹³C NMR, particularly with the enrichment of ¹³C isotopes, gives a clear signal for the labeled carbon atoms, confirming their position within the benzo[a]pyrene framework. ontosight.ainih.govchemicalbook.com

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The characteristic absorption spectrum of benzo[a]pyrene can be used to confirm the identity of the synthesized compound. nih.gov

Through the combined application of these synthetic and analytical techniques, high-purity this compound can be reliably produced and verified, ensuring its suitability for demanding research applications.

Advanced Analytical Applications of Benzopyrene 13c4 in Quantitative Research

Chromatographic Separation Coupled with Mass Spectrometry

To accurately identify and quantify individual PAHs and their metabolites from complex mixtures, chromatographic separation is essential prior to detection by mass spectrometry. The choice of chromatographic technique depends on the volatility and polarity of the analytes.

Gas chromatography-mass spectrometry (GC/MS) is a well-established technique for the analysis of volatile and semi-volatile compounds like PAHs. shimadzu.comepa.gov In this method, the sample is vaporized and separated based on the compounds' boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer for detection and quantification. The use of Benzopyrene-13C4 as an internal standard in GC/IDMS (Isotope Dilution Mass Spectrometry) has been shown to provide superior accuracy and data quality for the analysis of airborne benzopyrene. tandfonline.com Studies have demonstrated that the recovery of 13C4-B[a]p correlates far better with the native B[a]p than deuterated standards (D12-B[a]p). tandfonline.com

Typical GC/MS Parameters for PAH Analysis:

Parameter Value
Column Rtx-35 (30 m x 0.32 mm I.D., 0.25 µm df)
Inlet Mode Splitless
Vaporizing Chamber Temp 300°C
Oven Temperature Program 90°C (2 min) → 5°C/min → 320°C (12 min)
Carrier Gas Helium
MS Measurement Mode Scan
Mass Range m/z 45-450

This table presents a representative set of GC/MS conditions and may vary based on the specific application and instrument. shimadzu.com

For less volatile or thermally labile PAH metabolites, liquid chromatography-mass spectrometry (LC/MS) is the preferred method. nih.gov LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. theanalyticalscientist.com This technique, particularly when coupled with tandem mass spectrometry (MS/MS), provides a sensitive and accurate method for identifying and quantifying benzopyrene metabolites without the need for derivatization. nih.gov Stable isotope dilution LC/MS methods using 13C4-labeled internal standards have been developed to quantify benzopyrene metabolites in biological samples, such as human lung cells, with high sensitivity. acs.orgnih.gov Atmospheric pressure chemical ionization (APCI) is often the ion source of choice for the detection of benzopyrene and its derivatives as it typically provides higher sensitivity compared to electrospray ionization (ESI). sciex.comnih.gov

Example LC/MS Gradient for B[a]P Metabolite Separation:

Time (min) % Solvent B
0 55
15 85
35 99
55 99
60 55

Solvent A: 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.02% formic acid. Solvent B: 5 mM ammonium acetate in methanol (B129727) with 0.02% formic acid. This is an example gradient and can be optimized for specific separations. nih.gov

For the detection of trace levels of PAHs and their metabolites, highly sensitive and selective mass spectrometry systems are required. High-resolution mass spectrometry (HRMS) provides very accurate mass measurements, which allows for the determination of the elemental composition of an analyte and helps to distinguish it from isobaric interferences (different compounds with the same nominal mass). bioanalysis-zone.com

Triple quadrupole (TQ) mass spectrometers, operated in multiple reaction monitoring (MRM) mode, offer exceptional sensitivity and specificity for quantitative analysis. scioninstruments.com In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific detection method significantly reduces background noise and allows for very low detection limits. scioninstruments.comnih.gov The use of this compound in conjunction with GC-TQ-MS/MS or LC-TQ-MS/MS enables the accurate quantification of benzopyrene and its metabolites at parts-per-trillion (ppt) levels in complex matrices like human urine. hpst.czgcms.cz While tandem quadrupole systems are often considered the standard for quantitative bioanalysis, modern HRMS instruments can achieve comparable sensitivity and dynamic range. waters.com

Comparison of Mass Spectrometry Techniques for Trace Analysis:

Feature High-Resolution Mass Spectrometry (HRMS) Triple Quadrupole (TQ) Mass Spectrometry
Primary Advantage High mass accuracy, determination of elemental formula High sensitivity and specificity in complex matrices
Typical Mode Full scan, accurate mass measurement Multiple Reaction Monitoring (MRM)
Application Identification of unknowns, confirmation of targeted species Gold standard for targeted quantification, trace analysis
Selectivity High Very High

This table provides a general comparison of HRMS and TQ-MS capabilities. bioanalysis-zone.comscioninstruments.comwaters.com

Liquid Chromatography-Mass Spectrometry (LC/MS)

Role of this compound as an Internal Standard in Diverse Matrices

This compound, a stable isotope-labeled version of Benzo[a]pyrene (B130552) with four carbon-13 atoms, serves as an ideal internal standard for quantitative analysis. musechem.comotsuka.co.jp Its chemical and physical properties are nearly identical to the native compound, ensuring that it behaves similarly during sample extraction, cleanup, and analysis. This co-elution characteristic allows for the correction of analyte losses that may occur at any stage of the analytical process, a critical factor for accuracy in complex matrices. researchgate.net The use of this compound significantly enhances the reliability of analytical data by minimizing matrix effects and variations in instrument response. tandfonline.comnih.gov

Application in Environmental Sample Quantification (e.g., Air, Water, Soil, Food)

The ubiquitous nature of PAHs necessitates their monitoring in a wide array of environmental samples. nih.gov this compound is extensively used as an internal standard for the quantification of Benzo[a]pyrene and other PAHs in matrices such as air, water, soil, and various food products. thermoscientific.comtandfonline.comresearchgate.netlcms.czepa.govnih.govgcms.czatamankimya.commdpi.com

In the analysis of airborne PAHs, methods have been developed using gas chromatography/isotope dilution mass spectrometry (GC/IDMS) with this compound. tandfonline.com Studies have demonstrated the superior performance of this compound over deuterated analogs for achieving higher precision and accuracy in routine analysis of air samples. tandfonline.com For water analysis, isotope dilution techniques employing labeled PAHs like this compound are recommended to enhance method performance. lcms.czgov.bc.ca This approach is crucial for trace-level determination of PAHs in environmental waters. lcms.cz

The analysis of PAHs in soil and sediment also benefits from the use of isotope-dilution GC-MS methods, where this compound can correct for analyte recovery during sample preparation. researchgate.netasm.org In food analysis, particularly in matrices with high-fat content like oils and smoked meats, the use of this compound as an internal standard is critical for accurate quantification, as mandated by various food safety regulations. thermoscientific.comnih.govgcms.czruokavirasto.fi For instance, the European Commission has set maximum levels for Benzo[a]pyrene in various foods, making reliable analytical methods essential. thermoscientific.comnih.gov

Table 1: Application of this compound in Environmental Sample Analysis

Matrix Analytical Method Key Findings
Air GC/IDMS Superior precision and accuracy compared to deuterated standards. tandfonline.com
Water Online SPE-LC-MS/MS Enables trace-level determination of PAHs. lcms.cz
Soil GC-MS Corrects for analyte recovery during sample preparation. researchgate.netasm.org
Food (Oils, Smoked Meat) GC-MS/MS Crucial for accurate quantification to meet regulatory limits. thermoscientific.comgcms.czruokavirasto.fi

Application in Biological Matrices for Research Purposes (e.g., Cell Cultures, Animal Tissues)

In toxicological and metabolic research, understanding the fate of Benzo[a]pyrene in biological systems is of utmost importance. This compound and its labeled metabolites are instrumental in these studies, allowing for sensitive and accurate quantification in complex biological matrices like cell cultures and animal tissues. nih.govnih.govacs.org

A stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a library of [13C4]-labeled Benzo[a]pyrene metabolite internal standards has been developed to quantify metabolic profiles in human lung cells. nih.govacs.org This method offers significantly increased sensitivity compared to older techniques, enabling the detection and quantification of various metabolites. nih.gov The use of these internal standards normalizes for losses during sample workup and analysis, which is crucial when dealing with the intricate matrix of cell cultures. nih.gov

Similarly, in animal tissue analysis, isotope dilution mass spectrometry with labeled standards like this compound provides increased reproducibility and accuracy. nih.gov This is particularly important for quantifying DNA adducts formed from the metabolic activation of Benzo[a]pyrene, which is a key event in its carcinogenic mechanism. nih.govmedchemexpress.com Gel permeation chromatography (GPC) is often used as a cleanup step to remove interferences from lipids and proteins in biological tissues before PAH analysis. phenomenex.com

Calibration and Quality Control Protocols Using this compound Standards

The reliability of quantitative data heavily depends on robust calibration and stringent quality control measures. This compound plays a central role in these protocols, ensuring the accuracy and validity of the analytical results. thermoscientific.comtandfonline.comlcms.cznih.govacs.orgakjournals.com

Establishment of Calibration Curves and Linearity

Calibration curves are fundamental to quantitative analysis. In methods utilizing this compound, calibration curves are typically generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. lcms.cznih.gov This approach corrects for variations in injection volume and instrument response. Excellent linearity, with correlation coefficients (R²) greater than 0.99, is consistently reported in studies using this compound across various concentration ranges and matrices. gcms.czlcms.cznih.gov For instance, in the analysis of PAHs in palm oil, calibration curves for 15+1 PAHs, including Benzo[a]pyrene, demonstrated excellent linearity with R² values of at least 0.9979. gcms.cz Similarly, a seven-point set of matrix-matched calibration solutions for water analysis showed linearity with R² > 0.99 over a range of 5 to 500 ng/L. lcms.cz

Table 2: Examples of Calibration Curve Linearity using this compound

Matrix Concentration Range Correlation Coefficient (R²)
Water 5–500 ng/L >0.99 lcms.cz
Human Lung Cells 0.1–200 pmol >0.99 nih.gov
Palm Oil Varies per PAH ≥0.9979 gcms.cz
Pork Meat 10–100 ppb 0.99 to 1.00 akjournals.com

Assessment of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The use of this compound in highly sensitive analytical techniques like tandem mass spectrometry allows for the achievement of very low LODs and LOQs. For example, in the analysis of Benzo[a]pyrene metabolites in human lung cells, the LOD was determined to be in the low femtomole range, with an LOQ of 6 fmol on-column for 3-hydroxybenzo[a]pyrene. nih.gov In food analysis, an LOD of 0.005 µg/kg and an LOQ of 0.015 µg/kg have been estimated for the analysis of Benzo[a]pyrene in spices. thermoscientific.com These low detection limits are essential for monitoring trace levels of contamination and for risk assessment. thermoscientific.comlcms.cz

Table 3: LOD and LOQ Values in Different Analytical Methods

Analyte/Matrix LOD LOQ
3-OH-B[a]P in Human Lung Cells 1.5 fmol (on column) 6 fmol (on column) nih.gov
B[a]P-7,8-diol in Human Lung Cells 1.5 fmol (on column) 6 fmol (on column) nih.gov
Benzo[a]pyrene in Spices 0.005 µg/kg 0.015 µg/kg thermoscientific.com
Benzo[a]pyrene in Vegetable Oils 0.17 µg/kg 0.46 µg/kg researchgate.net

Evaluation of Method Performance and Surrogate Recoveries

The performance of an analytical method is often evaluated by assessing the recovery of surrogate standards. This compound is an excellent surrogate for Benzo[a]pyrene, and its recovery is used to correct the final concentration of the native analyte. tandfonline.com In a study on airborne Benzo[a]pyrene, the recovery of this compound was found to correlate far better with the recovery of native Benzo[a]pyrene than the deuterated analog, D12-B[a]p. tandfonline.com Acceptable recovery ranges are typically established as part of the quality control protocol. For instance, in one method for airborne B[a]p, data is corrected by the 13C4-B[a]p recovery if it falls within the range of 35% to 123%. tandfonline.com In the analysis of PAHs in plant leaves, recovery results using an internal standard method were found to be accurate and reliable, meeting the acceptance criteria of SW-846 Method 8310 (65–125% recovery). mdpi.com The accuracy of a method can also be tested by spiking known amounts of the analyte into the sample matrix and measuring the recovery. nih.gov

Mechanistic Investigations of Benzo a Pyrene Metabolism Enabled by 13c4 Labeling

Elucidation of Benzo[a]pyrene (B130552) Metabolic Pathways

Benzo[a]pyrene is metabolically inert and requires enzymatic activation to exert its carcinogenic effects. nih.govnih.gov This biotransformation occurs via three primary pathways, each producing unique metabolites. nih.govnih.govhelsinki.firuokavirasto.fi The application of ¹³C₄-B[a]P has been fundamental in distinguishing these pathways and their specific products. nih.govnih.gov

Radical Cation Pathway and Metabolite Identification (e.g., B[a]P-1,6-dione, B[a]P-3,6-dione)

One pathway of B[a]P activation involves a one-electron oxidation, often catalyzed by peroxidases, which forms a B[a]P radical cation. nih.govmdpi.comnih.gov This highly reactive intermediate can then be further metabolized to form stable quinones. nih.gov Studies using ¹³C₄-B[a]P have unequivocally identified B[a]P-1,6-dione and B[a]P-3,6-dione as signature metabolites of this radical cation pathway. nih.govnih.govnih.gov The four-unit mass increase from the ¹³C₄ label allows for clear detection of these diones via mass spectrometry, separating their signals from the complex biological background. nih.gov These quinone products are known to be mutagenic and can generate reactive oxygen species (ROS), which contribute to oxidative stress. nih.gov

Diol-Epoxide Pathway and Metabolite Identification (e.g., B[a]P-tetrol-1, B[a]P-7,8-diol)

The diol-epoxide pathway is widely considered the principal route for B[a]P's conversion into its ultimate carcinogenic form. mdpi.comresearchgate.net This pathway involves a series of enzymatic reactions, starting with oxidation to an epoxide, hydration to a dihydrodiol, and a second epoxidation to yield a highly reactive diol-epoxide. mdpi.commdpi.com The use of ¹³C₄-B[a]P has been critical for tracing the molecule through these steps. For example, the formation of the key proximate carcinogen, B[a]P-7,8-diol, has been studied in detail using ¹³C₄-labeled precursors. nih.govmdpi.comresearchgate.net This allows for the unambiguous identification of subsequent metabolites, including the ultimate carcinogen B[a]P-7,8-diol-9,10-epoxide (BPDE). mdpi.com The hydrolysis of BPDE produces B[a]P-tetrols, with B[a]P-tetrol-1 being a key signature metabolite of this pathway. nih.govnih.gov The distinct mass of ¹³C₄-labeled B[a]P-tetrol-1 confirms its origin from the parent B[a]P, enabling precise studies of its formation and role in DNA damage. nih.govmdpi.com

O-Quinone Pathway and Metabolite Identification (e.g., B[a]P-7,8-dione)

A third metabolic route leads to the formation of ortho-quinones (o-quinones), such as B[a]P-7,8-dione. nih.govnih.gov This pathway can proceed through the oxidation of the B[a]P-7,8-diol intermediate. nih.govmdpi.comnih.gov The application of ¹³C₄-B[a]P has been vital in confirming this metabolic branch. By tracking the ¹³C₄ isotopic signature, researchers can definitively identify B[a]P-7,8-dione and quantify its formation. nih.govnih.govacs.org Studies using stable isotope dilution liquid chromatography-tandem mass spectrometry have shown that this o-quinone pathway can contribute equally with the diol-epoxide pathway to the activation of B[a]P in human lung cells. nih.govacs.org B[a]P-7,8-dione is redox-active and contributes to carcinogenesis by generating ROS and forming DNA adducts. mdpi.comacs.org

Role of Specific Enzyme Systems in Benzo[a]pyrene Biotransformation

The metabolic fate of B[a]P is governed by the interplay of several enzyme systems. The use of Benzopyrene-13C4 has provided a powerful means to investigate the specific roles of these enzymes.

Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) in Oxidation

The initial oxidation of B[a]P is primarily carried out by cytochrome P450 (CYP) enzymes, especially CYP1A1 and CYP1B1. mdpi.commdpi.comcore.ac.ukfrontiersin.org These enzymes are central to the diol-epoxide and o-quinone pathways. nih.gov Research using ¹³C₄-B[a]P as a substrate in systems with these enzymes allows for the precise measurement of the resulting ¹³C₄-labeled metabolites. nih.gov Such studies have demonstrated that both CYP1A1 and CYP1B1 effectively metabolize B[a]P. mdpi.comnih.gov They catalyze the formation of B[a]P-7,8-epoxide, which is a critical precursor to the proximate carcinogen B[a]P-7,8-diol. mdpi.com The stable isotope label is essential for accurate kinetic analysis and for determining the relative contributions of each enzyme to B[a]P activation in various tissues. nih.govnih.gov

Epoxide Hydrolase Activity in Dihydrodiol Formation

Following the initial epoxidation by CYP enzymes, the resulting arene oxides are hydrated by microsomal epoxide hydrolase (mEH) to form trans-dihydrodiols. nih.govnih.govinchem.org This step is crucial in the diol-epoxide pathway. Using ¹³C₄-B[a]P allows researchers to trace the conversion of ¹³C₄-labeled B[a]P-epoxides into ¹³C₄-labeled B[a]P-dihydrodiols, such as B[a]P-7,8-diol. nih.govmdpi.com This enables an accurate assessment of mEH activity. The isotopic label ensures that the measured dihydrodiols are directly derived from the administered B[a]P, providing clear, quantitative data on this enzymatic reaction. nih.gov

Table 1. Key B[a]P Metabolites Identified Using ¹³C₄-Labeling

PathwayPrecursorKey Metabolite(s)
Radical Cation Pathway Benzo[a]pyreneB[a]P-1,6-dione, B[a]P-3,6-dione
Diol-Epoxide Pathway Benzo[a]pyreneB[a]P-7,8-diol, B[a]P-tetrol-1
O-Quinone Pathway B[a]P-7,8-diolB[a]P-7,8-dione

Table 2. Enzymes in B[a]P Biotransformation Studied with ¹³C₄-B[a]P

Enzyme FamilySpecific Enzyme(s)Role in Metabolism
Cytochrome P450 CYP1A1, CYP1B1Initial oxidation of B[a]P to epoxides
Hydrolase Epoxide Hydrolase (mEH)Hydration of epoxides to dihydrodiols

Aldo-Keto Reductases in O-Quinone Generation

A critical pathway in the metabolic activation of benzo[a]pyrene involves the formation of reactive o-quinones, a process in which aldo-keto reductases (AKRs) play a pivotal role. nih.gov Following the initial epoxidation of B[a]P by cytochrome P450 enzymes and subsequent hydrolysis to a trans-dihydrodiol, AKRs catalyze the oxidation of this dihydrodiol to a catechol, which then auto-oxidizes to the highly reactive benzo[a]pyrene-7,8-dione (B196088) (B[a]P-7,8-dione), an o-quinone. nih.gov This metabolic route, often termed the "o-quinone pathway," generates electrophilic species capable of forming DNA adducts and redox-cycling to produce reactive oxygen species (ROS), contributing to oxidative stress and cellular damage. nih.gov

The utilization of this compound and its labeled metabolites as internal standards in stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled precise quantification of the products of this pathway. nih.govnih.gov This methodology has been crucial in determining the catalytic efficiencies of various human AKR isoforms in the generation of B[a]P-7,8-dione.

Table 1: Kinetic Parameters for the Oxidation of (±)-B[a]P-7,8-diol by Human Aldo-Keto Reductase Isoforms

Enzymekcat (min-1)Km (µM)kcat/Km (mM-1 min-1)
AKR1A10.423931
AKR1C1Not SaturableNot DeterminedNot Determined
AKR1C21.29.553
AKR1C3Not Determined17Not Determined
AKR1C4Not SaturableNot DeterminedNot Determined
Data derived from reconstituted in vitro systems. "Not Saturable" indicates that the enzyme activity did not reach a maximum velocity within the tested substrate concentration range due to limitations in substrate solubility. acs.org

Kinetic Studies of Metabolite Formation and Elimination in Cellular and in vitro Systems

Understanding the kinetics of benzo[a]pyrene metabolism is essential for assessing its carcinogenic risk. The use of this compound has been central to conducting detailed kinetic studies on the formation and subsequent elimination of its various metabolites in both cellular and in vitro models. By spiking biological samples with a known amount of 13C4-labeled internal standards corresponding to the metabolites of interest, researchers can achieve highly accurate and precise quantification, even at very low concentrations. nih.govnih.gov

Studies in various human cell lines, including bronchoalveolar cells (H358), lung adenocarcinoma cells (A549), immortalized human bronchial epithelial cells (HBEC-KT), and hepatoma cells (HepG2), have provided valuable insights into the time-course of B[a]P metabolism. acs.orgnih.govd-nb.info These investigations typically involve incubating the cells with B[a]P and then measuring the appearance of key metabolites in the cell culture medium and cell lysates over time.

For instance, in human bronchoalveolar H358 cells, the formation of several metabolites, including 3-hydroxy-B[a]P, B[a]P-7,8-trans-dihydrodiol, B[a]P-tetraol-1, and the AKR-generated B[a]P-7,8-dione, has been shown to exhibit a lag phase, which is consistent with the time-dependent induction of metabolic enzymes like cytochrome P450 1B1 and AKR1C isoforms. nih.govnih.gov The use of 13C4-labeled standards has been critical in accurately tracking the concentration of these metabolites over a 24-hour period.

The data from these kinetic studies highlight the dynamic nature of B[a]P metabolism, where the rates of formation and elimination of specific metabolites can vary significantly between different cell types and under different experimental conditions. This information is crucial for building accurate pharmacokinetic models to predict the metabolic fate of benzo[a]pyrene in humans.

Table 2: Time-Dependent Formation of Key Benzo[a]pyrene Metabolites in Human Bronchoalveolar H358 Cells

MetaboliteTime Point (hours)Concentration (pmol/106 cells)
3-hydroxy-B[a]P3~10
6~40
12~120
24~150
B[a]P-7,8-dione3~2
6~8
12~25
24~30
B[a]P-tetraol-13~1
6~5
12~15
24~20
Approximate values derived from graphical representations of time-course experiments in H358 cells exposed to B[a]P. The formation of these metabolites showed a lag phase, with concentrations increasing significantly after the initial hours of exposure. nih.gov

Research on Benzo a Pyrene Dna Adduct Formation and Repair Mechanisms Using 13c4 Labeling

Identification and Quantification of Benzo[a]pyrene-DNA Adducts

The formation of covalent bonds between reactive metabolites of B[a]P and DNA, known as DNA adducts, is a critical initiating event in B[a]P-induced carcinogenesis. nih.govnih.gov The development of sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) coupled with isotope dilution techniques using ¹³C₄-labeled internal standards, has been pivotal in identifying and quantifying these adducts. nih.govnih.govacs.org This approach offers high specificity and sensitivity, allowing for the detection of adducts at very low levels in biological samples. mdpi.com

Characterization of BPDE-DNA Adducts (e.g., N2-dG-BPDE, N6-dA-BPDE)

The primary reactive metabolite of B[a]P is its diol epoxide, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). researchgate.netresearchgate.net BPDE can covalently bind to DNA bases, with a preference for the exocyclic amino groups of guanine (B1146940) (at the N2 position) and adenine (B156593) (at the N6 position), forming BPDE-N2-dG and BPDE-N6-dA adducts, respectively. uwo.canih.gov These adducts have been extensively characterized in various experimental systems. nih.govresearchgate.net

The use of ¹³C₄-labeled BPDE has facilitated the development of robust LC-MS/MS methods for the accurate quantification of these specific adducts. nih.gov For instance, studies have identified N2-dG-BPDE, N6-dA-BPDE, and N4-dC-BPDE in the lung tissue of mice exposed to asphalt (B605645) fumes, with concentrations of 1.17, 0.97, and 0.68 pmol/mg DNA, respectively. nih.gov Two-dimensional NMR studies have provided structural insights, suggesting that BPDE-dA adducts intercalate between base pairs, while the conformation of BPDE-dG adducts depends on the stereochemistry, either residing in the minor groove or intercalating with base displacement. uwo.ca

AdductPosition of BindingAnalytical Method
N2-dG-BPDEN2 of guanineLC-MS/MS with isotope dilution
N6-dA-BPDEN6 of adenineLC-MS/MS with isotope dilution
N4-dC-BPDEN4 of cytosineNanoflow LC-Q-TOF-MS

Detection of Depurinating DNA Adducts

In addition to stable adducts, B[a]P can also form unstable adducts that lead to the spontaneous loss of the adducted base from the DNA backbone, a process known as depurination. nih.gov These depurinating adducts, such as 7-(benzo[a]pyren-6-yl)guanine (BP-6-N7Gua) and 7-(benzo[a]pyren-6-yl)adenine (BP-6-N7Ade), arise from the reaction of B[a]P radical cations with DNA. nih.govnih.gov The resulting apurinic sites are highly mutagenic if not repaired. The detection of these depurinated bases in urine serves as a non-invasive biomarker of DNA damage. nih.govresearchgate.net Studies have successfully detected and quantified these adducts in the urine of cigarette smokers and women exposed to coal smoke, highlighting their significance in human exposure scenarios. nih.gov

Mechanistic Insights into Adduct Formation Process

The formation of B[a]P-DNA adducts is a complex process influenced by several factors, including the metabolic activation of the parent compound and the stereochemical properties of the reactive intermediates. acs.orgnih.gov

Stereochemical Aspects of Adduct Formation

BPDE exists as four different stereoisomers, each with distinct mutagenic and tumorigenic properties. researchgate.netresearchgate.net The stereochemistry of the diol epoxide significantly influences its reactivity with DNA and the conformation of the resulting adduct. researchgate.net The (+)-anti-BPDE enantiomer is generally considered the most tumorigenic and is the major isomer that forms DNA adducts. nih.govresearchgate.net The conformation of the adduct, whether it is external to the DNA helix or intercalated between base pairs, can affect its recognition and repair by cellular machinery. nih.govnih.gov Studies have shown that adducts in a base-stacked conformation are repaired less readily than those in an external conformation. nih.gov

Application in in vitro Cell Culture Models for Genotoxicity Research

In vitro cell culture models are invaluable tools for studying the mechanisms of B[a]P-induced genotoxicity. nih.govbioscientifica.comnih.govnih.govoup.comnih.gov The use of ¹³C₄-B[a]P in these models allows for precise quantification of metabolites and DNA adducts, providing a clear picture of the cellular response to this carcinogen. bioscientifica.comnih.gov

Human cell lines such as the human bronchoalveolar adenocarcinoma H358 cells, lung carcinoma A549 cells, and breast cancer MCF-7 cells have been extensively used. nih.govnih.govresearchgate.net In H358 cells, treatment with (+/-)-anti-BPDE resulted in the formation of all eight possible dGuo and dAdo DNA adducts, with (+)-anti-trans-BPDE-dGuo being the major adduct. nih.gov Studies in A549 cells have shown that B[a]P can promote cell migration and invasion, processes linked to cancer metastasis. nih.gov The use of 3D organoid cultures, which more closely mimic the in vivo environment, has further enhanced the relevance of in vitro findings. nih.gov In human organoids derived from various tissues, B[a]P treatment led to the upregulation of metabolic enzymes like CYP1A1 and the formation of DNA adducts, with pancreatic and liver organoids showing the highest levels. nih.gov

Cell LineTissue of OriginKey Findings with B[a]P
H358Human Bronchoalveolar AdenocarcinomaFormation of all eight (+/-)-anti-B[a]PDE-derived dGuo and dAdo DNA-adducts. nih.gov
A549Human Lung CarcinomaB[a]P promotes cell migration and invasion. nih.gov
MCF-7Human Breast AdenocarcinomaB[a]P induces p53 protein and caspase activity. researchgate.net
IshikawaHuman Endometrial AdenocarcinomaB[a]P metabolism is induced by TCDD to yield estrogenic compounds. bioscientifica.comnih.gov

Studies in Human Bronchoalveolar (H358) Cells and Other Cell Lines

Human bronchoalveolar cells (H358) are a relevant model for studying the effects of inhaled carcinogens like B[a]P. Research utilizing ¹³C₄-labeled B[a]P metabolite internal standards has enabled the detailed quantification of B[a]P metabolic profiles in H358 cells. acs.org These studies have shown that B[a]P is metabolized into several reactive intermediates that can bind to DNA, forming adducts.

The formation of B[a]P-DNA adducts has also been investigated in other cell lines, such as human lung adenocarcinoma A549 cells and human hepatocyte HepG2 cells. plos.org In A549 cells, the formation of BPDE-DNA adducts was found to be most efficient at lower concentrations of B[a]P. plos.org In contrast, HepG2 cells showed a dose-dependent increase in adduct formation. plos.org The use of stable isotope-labeled standards is crucial in these studies for accurate comparison across different cell lines and experimental conditions.

Table 1: Formation of B[a]P-DNA Adducts in Different Human Cell Lines
Cell LineExperimental ObservationKey FindingsReference
H358 (Human Bronchoalveolar)Quantification of B[a]P metabolites using [¹³C₄]-labeled internal standards.All three major metabolic pathways (diol-epoxide, radical cation, o-quinone) contribute significantly to B[a]P metabolism. acs.org
A549 (Human Lung Adenocarcinoma)Measurement of BPDE-DNA adducts after exposure to B[a]P.Adduct formation was most efficient at the lowest concentration studied (0.2 µM). plos.org
HepG2 (Human Hepatocyte)Quantification of BPDE-DNA adducts after B[a]P exposure.A dose-dependent increase in the formation of BPDE-DNA adducts was observed. plos.org

Evaluation of DNA Damage Markers (e.g., 8-OHdG, BPDE-DNA Adducts)

The primary DNA adduct formed from the metabolic activation of B[a]P is the benzo[a]pyrene (B130552) diol epoxide (BPDE)-DNA adduct, most commonly at the N² position of guanine (dG). nih.govresearchgate.net This bulky lesion distorts the DNA helix and is a critical step in the initiation of carcinogenesis. acs.org The use of stable isotope-labeled internal standards, such as those derived from ¹³C₄-B[a]P, is essential for the accurate quantification of these adducts by mass spectrometry. nih.gov

Another significant marker of DNA damage is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), which is a product of oxidative DNA damage. The metabolism of B[a]P can generate reactive oxygen species (ROS), leading to the formation of 8-OHdG. Studies have investigated the co-formation of BPDE-DNA adducts and 8-OHdG as markers of B[a]P-induced genotoxicity. For instance, in studies with rats, co-administration of curcumin (B1669340) with B[a]P was shown to significantly reduce the formation of both BPDE-DNA adducts and 8-OHdG in various tissues. mdpi.com Similarly, myricetin (B1677590) has been shown to inhibit the formation of both these DNA damage markers. mdpi.com While these studies may not have directly used ¹³C₄-B[a]P for the primary investigation, the analytical methods for quantifying these adducts often rely on isotope dilution mass spectrometry, for which ¹³C-labeled standards are the gold standard.

Table 2: Key DNA Damage Markers in B[a]P Research
DNA Damage MarkerDescriptionSignificanceReference
BPDE-DNA AdductsCovalent adducts formed between the ultimate carcinogenic metabolite of B[a]P (BPDE) and DNA bases, primarily guanine.A direct marker of exposure to B[a]P and a key initiating lesion in B[a]P-induced carcinogenesis. acs.orgnih.gov
8-hydroxy-2'-deoxyguanosine (8-OHdG)An oxidized form of the DNA base deoxyguanosine.A biomarker of oxidative stress and DNA damage, which can be induced by B[a]P metabolism. mdpi.commdpi.com

Research on DNA Adduct Repair Pathways (if enabled by ¹³C₄ studies)

The persistence of DNA adducts is determined by the balance between their formation and their removal by DNA repair mechanisms. tera.org The primary pathway for removing bulky adducts like BPDE-DNA is Nucleotide Excision Repair (NER). researchgate.netnih.govnih.gov The efficiency of NER can significantly influence an individual's susceptibility to carcinogens. nih.gov

The use of stable isotope labeling, such as with ¹³C₄-B[a]P, provides a powerful tool to study the kinetics of DNA adduct repair. acs.orgtera.org By introducing ¹³C₄-labeled B[a]P, researchers can specifically track the formation and subsequent removal of the labeled adducts over time using mass spectrometry. tera.org This allows for the calculation of adduct half-life and provides insights into the efficiency of repair pathways in different cell types or under various conditions. tera.org

While the principle is well-established, specific studies detailing the repair kinetics of ¹³C₄-BPDE-DNA adducts in H358 cells are not extensively reported in the provided search context. However, the methodology of stable isotope labeling and mass spectrometry (SILMS) is recognized as a superior method for such kinetic studies. acs.orgtera.org For example, studies on the repair of BPDE adducts in A549 cells have shown an initial rapid decline followed by a slower removal phase. researchgate.net In mouse keratinocytes, the initial removal of BPDE-DNA adducts was observed to be more rapid in differentiating cells, with about 50% of adducts removed within 24 hours in both proliferating and differentiating populations. nih.gov The application of ¹³C₄-labeling in such experiments would allow for more precise and direct measurement of these repair rates, distinguishing newly formed adducts from those undergoing repair. tera.org

The NER pathway's efficiency in excising BPDE-guanine adducts is highly dependent on the local DNA conformation. nih.gov Research has shown that the conformation of the adduct within the DNA helix can lead to a more than 100-fold difference in repair rates, demonstrating that the repair machinery's activity is dictated by the structural distortion of the DNA. nih.gov The ability to create specific ¹³C₄-labeled BPDE adducts and place them in defined DNA sequences would be a powerful extension of this research, allowing for precise tracking of the repair of specific conformational isomers.

Environmental Fate and Transport Research Utilizing Benzopyrene 13c4

Tracing Benzo[a]pyrene (B130552) in Environmental Compartments

Due to its low volatility and very low solubility, benzo[a]pyrene strongly adsorbs to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca This persistence makes it a long-term source of contamination. tpsgc-pwgsc.gc.ca The use of 13C-labeled benzo[a]pyrene allows for detailed investigations into its movement and distribution between different environmental compartments.

Water-Sediment Exchange Dynamics

The interface between water and sediment is a dynamic zone for hydrophobic pollutants like benzo[a]pyrene. Benzopyrene that enters waterways tends to adsorb to suspended particles and settle into the sediment. tpsgc-pwgsc.gc.ca Over time, this accumulated BaP can be released back into the water column through various physical, chemical, and biological processes. Benzopyrene-13C4 is an invaluable tracer for studying these exchange dynamics. By introducing a known quantity of this compound into a controlled aquatic system, researchers can meticulously track its movement between the water column and the sediment bed. This allows for the determination of key parameters such as partitioning coefficients (Kd), and desorption rates, which are fundamental for assessing the long-term risk posed by contaminated sediments.

Bioavailability Studies in Environmental Matrices (e.g., Plants, Aquatic Organisms)

Understanding the bioavailability of benzo[a]pyrene is paramount for assessing its potential to enter the food chain and impact ecosystems and human health. This compound enables precise measurement of the uptake and accumulation of BaP in various organisms from contaminated soil, water, or sediment.

Plants: Studies using other 13C-labeled PAHs, such as phenanthrene, have demonstrated the utility of this approach in tracing the fate of these pollutants in plant-soil systems. researchgate.net Similar methodologies with this compound would allow researchers to quantify its uptake by plant roots, translocation to shoots and leaves, and metabolism within the plant tissues. This information is crucial for evaluating the risks associated with consuming crops grown in contaminated soils.

Aquatic Organisms: In aquatic environments, organisms can be exposed to benzo[a]pyrene through direct contact with contaminated water and sediment, as well as through their diet. nih.gov By using this compound, scientists can conduct experiments to determine the bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) in fish, invertebrates, and other aquatic life. For example, a study on catfish demonstrated how BaP is metabolized and its bioavailability is affected by dose and prior exposure to other compounds. nih.gov Using this compound in such studies would provide more precise data on the transfer of BaP through aquatic food webs.

Table 1: Research Applications of this compound in Environmental Fate Studies

Research Area Application of this compound Key Parameters Measured
Air-Soil/Sediment Partitioning Tracing deposition from air and volatilization from soil/sediment. Deposition rates, volatilization fluxes, partitioning coefficients (K_aw).
Water-Sediment Exchange Quantifying the movement of BaP between water and sediment. Partitioning coefficients (K_d), desorption rates, benthic flux.
Bioavailability in Plants Measuring uptake, translocation, and metabolism in plants. Root concentration factor (RCF), translocation factor (TF), metabolic rates.
Bioavailability in Aquatic Organisms Determining accumulation in aquatic life from water, sediment, and diet. Bioconcentration factor (BCF), bioaccumulation factor (BAF), trophic transfer factor (TTF).

Source Apportionment Research of PAH Contamination

Source apportionment studies aim to identify the origins of PAH contamination in the environment, such as vehicle exhaust, coal combustion, or industrial processes. nih.govmdpi.com While diagnostic ratios of different PAHs and receptor models like Positive Matrix Factorization (PMF) are commonly used, compound-specific isotope analysis (CSIA) offers a more powerful tool for distinguishing between sources. tandfonline.commdpi.comcenresinjournals.com

The natural abundance of the stable isotope carbon-13 (¹³C) varies depending on the original source material and the formation processes of PAHs. researchgate.net By measuring the ¹³C/¹²C ratio of individual PAHs in an environmental sample, it is possible to infer their sources.

While direct studies explicitly detailing the use of this compound as a spike in source apportionment research are not prevalent in the reviewed literature, the underlying principle of using isotopically labeled standards is fundamental to the analytical methods employed. In CSIA, a known amount of an isotopically labeled standard, such as this compound, is added to a sample before analysis by gas chromatography-isotope ratio mass spectrometry (GC-IRMS). cenresinjournals.com This internal standard is crucial for accurate quantification and for correcting any isotopic fractionation that may occur during sample preparation and analysis. Therefore, while not the primary tool for tracing sources in the environment in the same way as in fate and transport studies, this compound is an essential component of the analytical workflow that enables precise source apportionment of benzo[a]pyrene.

Biomonitoring Research Methodologies Non Clinical and Exposure Assessment Applications

Development of Analytical Methods for BaP Metabolites in Biological Samples

The biotransformation of BaP results in a suite of metabolites, the measurement of which can serve as biomarkers of exposure. mdpi.com The development of sensitive and specific analytical methods for these metabolites is crucial for understanding BaP's metabolic pathways and assessing exposure risks. The use of stable isotope dilution (SID) mass spectrometry, incorporating standards like Benzopyrene-13C4 and its labeled metabolites, has been pivotal in this field. nih.govacs.orgnih.gov

A sensitive SID atmospheric pressure chemical ionization (APCI) tandem mass spectrometry method was developed using a library of [¹³C₄]-labeled BaP metabolite internal standards. nih.govacs.orgnih.gov This approach allows for the accurate quantitation of BaP metabolites from its three major metabolic pathways: the radical cation pathway, the diol-epoxide pathway, and the o-quinone pathway. nih.govacs.org The use of these internal standards is critical as it normalizes for any loss of analyte during sample workup and analysis, ensuring high accuracy. nih.gov

One of the most widely accepted biomarkers for BaP exposure is 3-hydroxybenzo[a]pyrene (3-OH-B[a]P), a major metabolite. nih.govuzh.ch Analytical methods leveraging [¹³C₄]-labeled internal standards have achieved remarkable sensitivity for this biomarker. For instance, an SID LC-APCI-MS/MS method reported a limit of quantitation (LOQ) as low as 6 femomoles (fmol) on-column for 3-OH-B[a]P. nih.govacs.orgnih.gov This high level of sensitivity is essential for detecting the trace amounts of metabolites present in biological samples following environmental or experimental exposure. nih.gov

In a study on mice exposed to asphalt (B605645) fumes, a microflow liquid chromatography (LC) coupled to a hybrid quadrupole time-of-flight mass spectrometry (Q-TOFMS) method was used to identify and quantify urinary BaP and its metabolites. researchgate.net The concentration of 3-hydroxybenzo[a]pyrene in the urine of exposed mice was found to be 31.36 ng per 100 mL. researchgate.net Another method for urinary 3-OH-B[a]P using LC-MS/MS reported a detection limit of 16.7 pg per litre, which is sensitive enough to determine both occupational and general population exposure levels. uzh.ch

Table 1: Quantification of BaP Metabolites in Animal Urine Following Exposure

MetaboliteConcentration (ng/100 mL)Animal ModelExposure SourceReference
Benzo[a]pyrene (B130552)3.18B6C3FI MiceAsphalt Fume researchgate.net
3-hydroxybenzo[a]pyrene31.36B6C3FI MiceAsphalt Fume researchgate.net
Benzo[a]pyrene-7,8-dihydrodiol(+/-)11.56B6C3FI MiceAsphalt Fume researchgate.net
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide(+/-)54.92B6C3FI MiceAsphalt Fume researchgate.net
Benzo[a]pyrene-7,8,9,10-tetrahydrotetrol(+/-)45.23B6C3FI MiceAsphalt Fume researchgate.net

The quest for higher sensitivity in biomonitoring has driven significant methodological advancements. The development of an SID LC-APCI-MS/MS method using [¹³C₄]-labeled standards represented a 500-fold increase in sensitivity compared to older HPLC-radiometric detection techniques. nih.govacs.org This allows for the reliable detection and quantification of metabolites at extremely low concentrations. nih.gov

Similarly, coupling microflow liquid chromatography to hybrid quadrupole time-of-flight mass spectrometry (Q-TOFMS) provides enhanced sensitivity and selectivity over traditional methods like HPLC with UV or fluorescence detection. researchgate.net This advanced method not only quantifies known metabolites but can also provide structural information to identify new or unexpected biotransformation products in animal biological fluids like urine. researchgate.net For the parent compound, BaP, in serum, GC-MS methods have been optimized to achieve a limit of detection of 0.0028 ng/mL. nih.gov

Quantification of Biomarkers of Exposure (e.g., 3-hydroxybenzo[a]pyrene)

Application in in vitro and animal models for Exposure Research

This compound and its metabolite analogues are crucial tools in experimental research using both in vitro systems and whole-animal models to probe the mechanisms of BaP toxicity and metabolism. nih.govnih.govmdpi.com In vitro models, such as human bronchoalveolar cells (H358) and developing mouse ovary cultures, allow for controlled investigations into cellular metabolic pathways and toxic effects. nih.govnih.gov Animal models, including rats and mice, are used to study the complete toxicokinetic profile and systemic effects of BaP exposure. researchgate.netmdpi.comnih.gov

Toxicokinetic studies track the absorption, distribution, metabolism, and excretion (ADME) of a substance. Using isotopically labeled compounds in animal models provides precise data for these profiles. A study in rats intravenously injected with BaP was designed to evaluate the toxicokinetic profile of exposure biomarkers over a 72-hour period. researchgate.net The study found that different classes of metabolites, such as hydroxy-BaP (e.g., 3-OHBaP) and diol-BaP (e.g., 4,5-diolBaP), exhibited distinct time courses and excretion patterns. researchgate.net For instance, over 72 hours, the mean proportion of the BaP dose recovered in urine was 0.017% for 3-OHBaP and 0.1% for 4,5-diolBaP, while in feces, the proportions were 1.5% and 0.42%, respectively. researchgate.net This highlights that most BaP metabolites are excreted in the feces. nih.gov This detailed kinetic information is vital for understanding how the body processes the carcinogen and for validating the use of specific urinary metabolites as short-term exposure biomarkers. researchgate.net

Table 2: Key BaP Biotransformation Products Detected Using Isotope Dilution Methods

Metabolic PathwaySignature Metabolite(s)Experimental SystemReference
Diol-Epoxide PathwayB[a]P-r-7,t-8,t-9,c-10-tetrahydrotetrol (B[a]P-tetrol-1), 3-OH-B[a]PHuman Bronchoalveolar H358 Cells nih.gov
Radical Cation PathwayB[a]P-1,6-dione, B[a]P-3,6-dioneHuman Bronchoalveolar H358 Cells nih.gov
o-Quinone PathwayB[a]P-7,8-dioneHuman Bronchoalveolar H358 Cells nih.gov

Investigating Toxicokinetic Profiles in Animal Models

Methodological Comparison with Other Biomarkers of Exposure

The selection of an appropriate biomarker is a critical aspect of exposure assessment. While BaP metabolites like 3-OH-B[a]P are specific and widely used, their utility is sometimes compared with other biomarkers. nih.govnih.gov For general exposure to polycyclic aromatic hydrocarbons (PAHs), 1-hydroxypyrene (B14473) (1-OHP), a metabolite of the non-carcinogenic pyrene, is often used due to its abundance. researchgate.net One study suggested that urinary 1-OH-PY is a sensitive biomarker for PAHs, as it was the most highly detected marker among the three PAHs and their metabolites evaluated. nih.gov

However, for assessing the risk associated with carcinogenic PAHs, BaP-specific biomarkers are considered more relevant. nih.govresearchgate.net The European Food Safety Authority (EFSA) concluded that BaP alone is not a suitable marker for the occurrence of PAHs in food and that a system of four specific substances (PAH4: benzo[a]pyrene, chrysene, benz[a]anthracene, and benzo[b]fluoranthene) is a more suitable indicator. europa.eu

Methodologically, the use of LC-MS/MS with [¹³C₄]-labeled internal standards provides superior sensitivity and specificity compared to older techniques. nih.govresearchgate.net It is 500 times more sensitive than HPLC-radiometric detection and more selective than HPLC-UV or HPLC-fluorescence methods. nih.govresearchgate.net Other biomarkers include DNA adducts, such as the anti-benzo[a]pyrene-7,8-diol-9,10-oxide-DNA adduct, which is a measure of biologically effective dose. nih.govepa.gov While adduct measurement is highly relevant to the mechanism of carcinogenesis, the analysis of urinary metabolites is less invasive and often preferred for routine biomonitoring. uzh.chresearchgate.net The analysis of the parent compound, BaP, in serum is also a valid indicator of recent exposure. nih.gov

Integration of Benzopyrene 13c4 Research with Advanced Omics Technologies

Toxicogenomics Approaches in Benzo[a]pyrene (B130552) Research

Toxicogenomics examines the response of a genome to hazardous substances, providing insights into the mechanisms of toxicity. nih.gov In BaP research, this involves analyzing changes in gene expression to understand how the compound initiates adverse effects, including carcinogenesis. nih.govresearchgate.net

The use of ¹³C₄-BaP as an internal standard allows for highly accurate measurement of the parent compound and its metabolites in exposed cells or tissues. acs.orgnih.gov This precise quantification is critical for establishing robust correlations between specific exposure levels and observed changes in gene expression profiles. uea.ac.uk Studies using microarray and RNA-sequencing technologies have identified numerous genes that are significantly up- or down-regulated following BaP exposure in various organs and cell types, such as the liver, lungs, and spleen. uea.ac.ukkcl.ac.uk For example, research has consistently shown the induction of genes involved in xenobiotic metabolism, such as Cyp1a1 and Cyp1b1, which are part of the aryl hydrocarbon receptor (AhR) signaling pathway. uea.ac.ukkcl.ac.uk The ability to link these expression changes to an accurately measured internal dose of BaP and its metabolites, facilitated by ¹³C₄-labeled standards, strengthens the validity of these findings.

GeneChange in ExpressionAssociated Biological Process/Pathway
Cyp1a1 UpregulatedXenobiotic Metabolism, Phase I Metabolism
Fos UpregulatedSignal Transduction, Cell Proliferation
Cdh1 DownregulatedCell-Cell Adhesion (Wnt/β-catenin pathway)
Stat3 ActivatedInflammation, Cell Survival
Trp53 ActivatedDNA Damage Response, Apoptosis
Tubb5 UpregulatedCytoskeleton Organization

Table 1: Selected genes with altered expression or activity in response to Benzo[a]pyrene exposure, as identified through toxicogenomic studies. The precise quantification enabled by isotopic standards allows for robust correlation of these changes with exposure levels. uea.ac.uk

Gene Expression Profiling in Response to BaP Exposure (enabled by precise quantification)

Proteomic and Metabolomic Investigations

The use of Benzopyrene-13C4 is highly beneficial for proteomic and metabolomic studies, which analyze the complete set of proteins and metabolites in a biological sample, respectively.

Metabolomics: The most direct and powerful application of ¹³C₄-BaP is in metabolomic investigations. Stable isotope dilution using a library of ¹³C₄-labeled BaP metabolite internal standards coupled with mass spectrometry is a highly sensitive method for quantifying the metabolic profile of BaP. acs.orgnih.gov This technique allows researchers to accurately trace the metabolic fate of BaP through its three major activation pathways, identifying and quantifying signature metabolites. nih.gov This has enabled detailed studies of BaP metabolism in various human cell lines, revealing the relative contributions of each pathway to its bioactivation and detoxification. acs.orgnih.gov Perturbations in endogenous metabolites, including amino acids and lipids, have also been identified following BaP exposure, providing a broader picture of its metabolic impact. researchgate.net

Metabolite GroupSpecific Compound ExampleRole / PathwayQuantification Method
Diol Epoxides BaP-7,8-diol-9,10-epoxide (BPDE)Ultimate carcinogen, forms DNA adductsStable Isotope Dilution LC/MS using ¹³C₄-labeled standards
Phenols 3-hydroxybenzo[a]pyrene (3-OH-B[a]P)Detoxification product, biomarker of exposureStable Isotope Dilution LC/MS using ¹³C₄-labeled standards
Quinones BaP-7,8-dioneGenerates reactive oxygen species (ROS)Stable Isotope Dilution LC/MS using ¹³C₄-labeled standards
Tetrols BaP-r-7,t-8,t-9,c-10-tetrahydrotetrolDetoxification product of the diol-epoxide pathwayStable Isotope Dilution LC/MS using ¹³C₄-labeled standards

Table 2: Key metabolites of Benzo[a]pyrene (BaP) from different metabolic pathways. The quantification of these compounds is significantly enhanced in sensitivity and accuracy by using their ¹³C₄-labeled analogues as internal standards in mass spectrometry analyses. acs.orgnih.govnih.gov

Proteomics: While ¹³C₄-BaP is not used to directly label proteins, its role in enabling precise quantification of the chemical stressor is crucial for quantitative proteomics. researchgate.netcore.ac.uk By knowing the exact intracellular concentration of BaP and its reactive metabolites, researchers can confidently correlate these levels with changes in protein expression and post-translational modifications. researchgate.net This approach helps identify specific protein targets of BaP toxicity and understand the cellular machinery's response, such as the regulation of proteins involved in protein synthesis, lipid metabolism, and membrane function. researchgate.net

Challenges and Future Directions in Benzopyrene 13c4 Research

Methodological Enhancements for Increased Sensitivity and Throughput

A primary challenge in B[a]P research is the detection and quantification of increasingly lower concentrations of its metabolites, which is crucial for assessing the risk of low-level environmental exposures. While current methods utilizing Benzopyrene-13C4 are sensitive, there is a continuous drive to push the limits of detection even further.

Future research will likely focus on the integration of advanced analytical platforms to enhance sensitivity. The coupling of high-performance liquid chromatography (HPLC) with high-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometers, offers the potential for ultra-high resolution and mass accuracy. oup.comnih.gov This is critical for distinguishing between isobaric interferences and the 13C-labeled internal standards, especially in complex sample matrices.

Moreover, the development of high-throughput methods is essential for processing the large number of samples required for epidemiological and environmental monitoring studies. Innovations in automated solid-phase extraction (SPE) and liquid handling robotics can significantly reduce sample preparation time and improve reproducibility. fishersci.com The goal is to develop robust methods that can maintain high sensitivity while accommodating the analytical demands of large-scale research projects.

Table 1: Comparison of Analytical Methods for Benzopyrene Metabolite Analysis

Analytical Technique Typical Limit of Quantitation (LOQ) Throughput Selectivity
HPLC with Fluorescence Detection (FLD) ng/L to µg/L range fishersci.com Moderate Moderate
Gas Chromatography-Mass Spectrometry (GC-MS) pg to ng range epa.gov Moderate to High High
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fmol to pmol range nih.govnih.gov High Very High
High-Resolution Mass Spectrometry (HRMS) Sub-fmol range potential nih.gov Moderate to High Very High

Expanding the Library of 13C-Labeled Benzo[a]pyrene (B130552) Metabolites for Comprehensive Studies

The metabolic activation of B[a]P is a complex process involving multiple enzymatic pathways that generate a wide array of metabolites, each with varying degrees of toxicity and carcinogenicity. nih.govnih.govwikipathways.org A significant limitation in current research is the commercial availability of a comprehensive suite of 13C-labeled B[a]P metabolite standards. While standards for major metabolites like B[a]P-7,8-diol and 3-OH-B[a]P are available, a broader library is needed for a more complete understanding of B[a]P metabolism. nih.govnih.gov

Future efforts must be directed towards the synthesis of a more extensive range of 13C-labeled B[a]P metabolites. nih.gov This includes not only the primary metabolites from the diol-epoxide, radical cation, and o-quinone pathways but also subsequent conjugation products. A complete library of these standards would enable more accurate and comprehensive metabolic profiling studies, allowing researchers to trace the metabolic fate of B[a]P with greater precision and to identify novel metabolic pathways. oup.comacs.org

Table 2: Key Benzo[a]pyrene Metabolites and the Need for 13C-Labeled Standards

Metabolic Pathway Key Metabolites Role in Carcinogenesis Availability of 13C-Labeled Standard
Diol-Epoxide Pathway B[a]P-7,8-dihydrodiol, (±)-anti-BPDE, (±)-syn-BPDE Implicated in carcinogenesis nih.gov Some available nih.govnih.gov
Radical Cation Pathway B[a]P-1,6-dione, B[a]P-3,6-dione Disputed role in carcinogenesis nih.gov Some available nih.govnih.gov
o-Quinone Pathway B[a]P-7,8-dione Implicated in carcinogenesis nih.gov Some available nih.govnih.gov
Phase II Metabolism Glucuronide and sulfate (B86663) conjugates Detoxification Limited

Cross-Disciplinary Applications in Environmental and Toxicological Sciences

This compound and its labeled metabolite analogs have immense potential for cross-disciplinary applications that can bridge the gap between environmental monitoring and toxicological research. In environmental science, these standards are crucial for accurately quantifying B[a]P levels in various environmental media, including air, water, soil, and sediment. epa.govaist.go.jpmdpi.com This allows for a more precise assessment of environmental contamination and the identification of pollution sources.

In toxicology, the use of 13C-labeled B[a]P in cell culture and animal models can provide invaluable insights into its metabolic pathways and mechanisms of toxicity. tera.orgresearchgate.net By tracing the labeled carbon atoms, researchers can follow the biotransformation of B[a]P and identify the specific metabolites responsible for DNA adduct formation and other toxic effects. tera.org Future research should focus on integrating data from environmental monitoring and toxicological studies to establish a clearer link between environmental exposure levels and potential health risks.

Addressing Research Gaps in Low-Level Exposure Assessment

A major challenge in B[a]P research is understanding the health effects of chronic, low-level exposures, which are more representative of the general population's exposure scenario. healtheffects.orgresearchgate.net The accurate measurement of biomarkers of exposure at these low levels is often hampered by analytical limitations and confounding factors. researchgate.net

The use of this compound as an internal standard in highly sensitive analytical methods, such as those employing accelerator mass spectrometry (AMS), can help to address this research gap. researchgate.net AMS offers exceptional sensitivity, allowing for the detection of attomole quantities of 14C-labeled compounds, and similar principles can be applied to 13C-labeled compounds for ultra-trace analysis. researchgate.net Future studies should leverage these advanced analytical techniques to conduct large-scale biomonitoring studies in populations with low-level B[a]P exposure. This will provide the data needed to refine risk assessments and to better understand the dose-response relationship for B[a]P-induced diseases at environmentally relevant concentrations. healtheffects.orgnih.gov

Q & A

Q. How can cross-disciplinary collaboration enhance this compound research?

  • Team Structure : Integrate analytical chemists (for method development), toxicologists (for in vivo models), and computational biologists (for metabolic network modeling). Regular data review meetings ensure alignment on milestones and troubleshooting .

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